molecular formula C21H19N3O5 B2674741 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251677-16-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2674741
CAS No.: 1251677-16-3
M. Wt: 393.399
InChI Key: RVSQFDVMVZCSEP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a methoxy group, and a pyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve examining its interactions with biological molecules, its effects on cellular processes, and its pharmacokinetics .

Safety and Hazards

The safety profile of a compound is assessed through toxicological studies. These can reveal potential health hazards, such as toxicity, carcinogenicity, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation of the appropriate precursor.

    Construction of the Pyridazine Ring: The pyridazine ring is formed by the cyclization of hydrazine derivatives with appropriate diketones.

    Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyridazine derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazine ring, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Comparison with Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Comparison:

  • Structural Differences: The presence or absence of specific functional groups, such as the methoxy group or the benzodioxole moiety, can significantly alter the compound’s chemical properties and biological activity.
  • Uniqueness: N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-13-3-6-15(7-4-13)24-19(27-2)10-16(25)20(23-24)21(26)22-11-14-5-8-17-18(9-14)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQFDVMVZCSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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